Gly-Gly-7-amido-4-methylcoumarin
Overview
Description
Gly-Gly-7-amido-4-methylcoumarin, also known as this compound, is a useful research compound. Its molecular formula is C14H16ClN3O4 and its molecular weight is 325.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
H-Gly-Gly-AMC.HCl, also known as Gly-Gly-7-amido-4-methylcoumarin, primarily targets the enzyme thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound acts as a fluorogenic substrate for thrombin . When cleaved by thrombin, it releases a fluorophore, 7-Amino-4-methylcoumarin (AMC), which can be excited by light at 390 nm to produce fluorescence at approximately 460 nm . This fluorescence can be measured to monitor the rate of thrombin generation .
Biochemical Pathways
The compound is involved in the thrombin generation pathway . Thrombin generation is a key process in coagulation that determines the extent of a hemostatic plug or a thrombotic process . The use of H-Gly-Gly-AMC.HCl allows for the continuous registration of thrombin generation under in vitro conditions .
Result of Action
The cleavage of H-Gly-Gly-AMC.HCl by thrombin and the subsequent release of AMC allows for the real-time monitoring of thrombin generation . This can provide valuable information about a patient’s coagulation status, helping to identify if they are at risk of clotting or bleeding .
Action Environment
The action of H-Gly-Gly-AMC.HCl can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the enzymatic cleavage of the compound by thrombin. Furthermore, the presence of other plasma proteins can interfere with the assay, potentially affecting the accuracy of the thrombin generation measurement .
Biochemical Analysis
Biochemical Properties
H-Gly-Gly-AMC.HCl is used to characterize a range of bacterial proteolytic enzymes . The compound interacts with these enzymes, which cleave the peptide bond to release the fluorophore 7-amino-4-methylcoumarin (AMC). The released AMC can then be excited by light at 390 nm to produce fluorescence at approximately 460 nm , providing a quantifiable signal that indicates the activity of the enzyme .
Cellular Effects
In cellular processes, H-Gly-Gly-AMC.HCl serves as a substrate for thrombin generation assays, which are widely used methods for analyzing the status of the blood coagulation system . The rate of thrombin generation, indicated by the rate of AMC release, can help determine if patients are at risk of clotting or bleeding .
Molecular Mechanism
The molecular mechanism of H-Gly-Gly-AMC.HCl involves its interaction with specific enzymes. When used in thrombin generation assays, the compound is cleaved by thrombin to release the AMC fluorophore . This cleavage event is a key part of the assay’s mechanism, allowing the continuous monitoring of thrombin generation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-Gly-Gly-AMC.HCl can change over time. For instance, in thrombin generation assays, the thrombin generation curve (TGC) is usually bell-shaped with a single peak, but there can be exceptions . The rate of AMC release, and thus the shape of the TGC, can vary depending on factors such as the concentration of thrombin and the specific conditions of the assay .
Metabolic Pathways
H-Gly-Gly-AMC.HCl is involved in the metabolic pathway of thrombin generation . Thrombin, an enzyme in the blood coagulation pathway, cleaves the compound to release the AMC fluorophore .
Subcellular Localization
The subcellular localization of H-Gly-Gly-AMC.HCl is likely to depend on the localization of the enzymes it interacts with. For instance, in the case of thrombin, this would be in areas of the cell involved in coagulation processes .
Properties
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.ClH/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15;/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZRZYKKHAMID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647378 | |
Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-65-6 | |
Record name | Glycinamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monohydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191723-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)glycinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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